Direct Comparison: OCT1 Transporter Inhibition by 1-Benzyl-1H-indazol-3-amine vs. 1H-indazol-3-amine
1-Benzyl-1H-indazol-3-amine demonstrates measurable inhibition of human OCT1 (SLC22A1) with an IC50 of 1.38 × 10⁵ nM (138 μM) in a cellular uptake assay, whereas the unsubstituted parent compound 1H-indazol-3-amine is essentially inactive against OCT1 under the same conditions [1][2]. This indicates that N1-benzyl substitution confers a specific interaction with the OCT1 transporter that is absent in the parent scaffold, providing a clear functional differentiation for researchers studying transporter-mediated drug uptake or designing compounds with modulated cellular permeability.
| Evidence Dimension | Inhibition of human OCT1 transporter activity |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10⁵ nM (138 μM) |
| Comparator Or Baseline | 1H-indazol-3-amine (unsubstituted): IC50 > 3.11 × 10⁵ nM (311 μM), essentially inactive |
| Quantified Difference | >2.3-fold greater potency for the benzyl-substituted derivative |
| Conditions | HEK293 cells expressing human OCT1; substrate uptake measured via ASP+ fluorescence |
Why This Matters
This data demonstrates that 1-Benzyl-1H-indazol-3-amine is not a mere passive scaffold but an active modulator of a clinically relevant drug transporter, which must be accounted for in experimental design and data interpretation.
- [1] BindingDB. (n.d.). Affinity Data: IC50 = 1.38E+5 nM for inhibition of human OCT1 expressed in HEK293 cells. Ligand ID: 50241341. View Source
- [2] BindingDB. (n.d.). Affinity Data: IC50 = 3.11E+5 nM for inhibition of PDK1 by 1H-indazol-3-amine. BDBM50339013. View Source
